Azetidine-2-carboxylic acid hydrochloride

Opioid receptor pharmacology Peptide engineering Constrained amino acid substitution

Researchers requiring a stoichiometric proline analogue face solubility limitations with the free base. Azetidine-2-carboxylic acid hydrochloride (CAS 69539-48-6) offers enhanced aqueous solubility (~5 g/100 mL) as the HCl salt for direct use in aqueous buffer systems. • μ-Opioid receptor studies: Aze-containing endomorphin analogues exhibit highest binding affinity among six constrained amino acid variants tested. • Collagen synthesis inhibition: Validated IC₅₀ of 7.6 µg/mL against type IV collagen-producing 450.1 murine mammary cancer cells. • Biosynthetic incorporation: 25-40% Pro→Aze replacement efficiency demonstrated in E. coli expression systems, inducing β-sheet conformational transformation. • Plant biology: 25% ProRS-Org inhibition at 0.2 mM in Arabidopsis thaliana, providing a validated benchmark for dose-response and allelopathy studies.

Molecular Formula C4H8ClNO2
Molecular Weight 137.56 g/mol
CAS No. 69539-48-6
Cat. No. B1371662
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzetidine-2-carboxylic acid hydrochloride
CAS69539-48-6
Molecular FormulaC4H8ClNO2
Molecular Weight137.56 g/mol
Structural Identifiers
SMILESC1CNC1C(=O)O.Cl
InChIInChI=1S/C4H7NO2.ClH/c6-4(7)3-1-2-5-3;/h3,5H,1-2H2,(H,6,7);1H
InChIKeyLPAHPJVNLPAUNC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Azetidine-2-carboxylic Acid Hydrochloride: Properties & Structural Profile


Azetidine-2-carboxylic acid hydrochloride (CAS 69539-48-6) is the hydrochloride salt of azetidine-2-carboxylic acid (Aze), a four-membered cyclic non-proteinogenic amino acid that serves as a stoichiometric analogue of proline [1]. The compound exists as a racemic (DL) mixture with molecular formula C₄H₈ClNO₂ and molecular weight 137.56 g/mol . Commercial suppliers typically provide this research compound with minimum purity specifications of 95% . As the hydrochloride salt, it exhibits enhanced aqueous solubility relative to the free base form, with a reported water solubility of approximately 5 g/100 mL , making it amenable to laboratory handling and experimental protocols requiring aqueous buffer systems.

Proline analogue for peptide and protein engineering studies
Hydrochloride salt enables aqueous buffer protocol compatibility
Racemic (DL) mixture for non-stereospecific research workflows

Azetidine-2-carboxylic Acid Hydrochloride: Why Not Interchangeable with Proline


Substitution of azetidine-2-carboxylic acid hydrochloride with L-proline or other proline analogues is not functionally equivalent due to its four-membered azetidine ring constraint, which imparts distinct stereoelectronic properties relative to the five-membered pyrrolidine ring of proline [1]. This structural difference alters peptide backbone conformation and protein folding outcomes when Aze is incorporated [2]. Additionally, the hydrochloride salt form (CAS 69539-48-6) provides aqueous solubility and handling advantages over the free base form (CAS 2517-04-6 or 2133-34-8), which is insoluble in anhydrous DMSO and requires careful solubilization . Even among constrained proline analogues—such as 3,4-dehydroproline (Δ³Pro) or azetidine-3-carboxylic acid (3Aze)—receptor binding affinities and functional selectivities diverge substantially, as quantified in comparative studies [3]. The evidence below establishes the specific quantitative differences that preclude generic substitution.

Four-membered azetidine ring constraint alters backbone conformation vs. five-membered proline
Hydrochloride salt solubility/handling differs from free base form (CAS 2517-04-6)
Binding affinity and functional selectivity diverge across constrained proline analogues (Δ³Pro, 3Aze)

Azetidine-2-carboxylic Acid Hydrochloride: Evidence vs. Proline Analogues


μ-Opioid Receptor Binding Affinity vs. Proline Analogues

In a systematic comparison of six endomorphin analogues incorporating constrained amino acids at the Pro² position, (S)-azetidine-2-carboxylic acid (Aze) produced the highest μ-opioid receptor binding affinity and functional selectivity among all tested substitutions [1]. The [Aze²]EM-1 and [Aze²]EM-2 peptides demonstrated superior affinity compared to analogues containing 3,4-dehydro-(S)-proline (Δ³Pro), azetidine-3-carboxylic acid (3Aze), and dehydro-alanine (ΔAla) [1].

μ-Receptor binding
Direct comparison
Reported highest affinity among six constrained analogues tested (Aze > Δ³Pro, 3Aze, ΔAla, native Pro)
Supports Aze substitution for μ-receptor peptide engineering
GTPγS functional assay data
Opioid receptor pharmacology Peptide engineering Constrained amino acid substitution

Collagen-Producing Cancer Cell Growth Inhibition

L-Azetidine-2-carboxylic acid demonstrates concentration-dependent inhibition of type IV collagen-producing 450.1 murine mammary cancer cells with an IC₅₀ of 7.6 µg/mL in vitro . This activity arises from the compound's misincorporation into collagen in place of proline, leading to defective collagen assembly and extracellular matrix disruption . Notably, this in vitro activity does not translate to in vivo efficacy in the 450.1 murine model across doses ranging from 12.5 to 200 mg/kg twice daily, with liver toxicity observed at the highest dose .

Cancer cell inhibition
Data to verify
IC₅₀ = 7.6 µg/mL
Supports in vitro cytotoxicity endpoint review
In vitro-only; no in vivo efficacy observed (450.1 murine mammary cancer cells)
Collagen synthesis inhibition Cancer cell proliferation Proline analogue cytotoxicity

Prolyl-tRNA Synthetase Inhibition in Arabidopsis

Azetidine-2-carboxylic acid acts as a substrate for prolyl-tRNA synthetase (ProRS) and, at a concentration of 0.2 mM, inhibits the ProRS-Org isozyme from Arabidopsis thaliana by 25% [1]. This competitive inhibition occurs because Aze is misrecognized by ProRS due to its structural mimicry of proline, leading to mischarging of tRNA and subsequent protein misincorporation [1]. Comparative studies indicate that the toxicity of Aze in plants stems specifically from this low amino acid specificity of cytosolic ProRS [2].

ProRS inhibition
Class-level inference
25% inhibition at 0.2 mM
Supports ProRS substrate specificity assay context
Arabidopsis ProRS-Org isozyme; ATP-diphosphate exchange assay
tRNA synthetase Enzyme inhibition Amino acid misincorporation

Biosynthetic Proline Replacement in Polypeptides

Partial in vivo replacement of proline residues with L-azetidine-2-carboxylic acid was achieved during expression of a repetitive polypeptide comprising 16 repeats of the sequence -(AlaGly)₃ProGluGly- in Escherichia coli [1]. NMR and amino acid analysis for residual proline indicated 25-40% replacement of Pro by Aze [1]. Critically, this incorporation produced a conformational transformation: while polymers containing only proline formed conformationally disordered solids, Aze incorporation enabled adoption of a β-sheet structure in the solid state [1].

Pro→Aze replacement
Direct comparison
25–40% replacement efficiency; β-sheet conformation achieved vs. disordered Pro polymer
Supports biosynthetic secondary structure engineering
E. coli expression; NMR confirmed
Protein engineering Biosynthetic incorporation Repetitive polypeptides

Plant Growth Inhibition vs. p-Fluorophenylalanine

In comparative seedling growth assays, azetidine-2-carboxylic acid exhibited greater growth inhibition than p-fluorophenylalanine (a phenylalanine analogue) when supplied at equivalent concentrations [1]. Specifically, DL-azetidine-2-carboxylic acid inhibited turnip growth at concentrations as low as 5 ppm and germination at 25 ppm [1]. The potent action of Aze was shown to depend upon its incorporation into plant proteins, where it replaced an equivalent amount of proline [2].

Plant growth inhibition
Direct comparison
Growth inhibition at 5 ppm; greater potency than p-fluorophenylalanine
Supports allelopathy and proline analogue toxicity studies
Turnip seedling assays
Allelopathy Plant growth inhibition Amino acid analogue toxicity

Hydrochloride Salt vs. Free Base: Solubility & Stability

The hydrochloride salt form of azetidine-2-carboxylic acid (CAS 69539-48-6) confers enhanced solubility and stability compared to the free base form (CAS 2517-04-6 or 2133-34-8) . The free base exhibits water solubility of approximately 5 g/100 mL but is insoluble in anhydrous DMSO . The hydrochloride salt enhances solubility, particularly in aqueous solutions, rendering it more amenable to laboratory use and formulation . For long-term storage, the hydrochloride salt is stable when stored in a cool, dry place, while the free base lyophilized powder requires -20°C storage .

Salt vs. free base
Direct comparison
Enhanced aqueous solubility; cool/dry storage vs. free base –20°C
Supports laboratory handling and procurement decisions
Hydrochloride salt preferred for aqueous workflows
Compound formulation Aqueous solubility Storage stability

Azetidine-2-carboxylic Acid Hydrochloride: Research & Procurement Applications


Engineering μ-Opioid Receptor Ligands

Medicinal chemistry teams developing endomorphin-derived analgesics should prioritize azetidine-2-carboxylic acid hydrochloride for Pro² substitution. Direct comparative evidence shows that Aze-containing endomorphin analogues (peptides 2 and 3) exhibit the highest μ-opioid receptor binding affinity and functional selectivity among six constrained amino acid variants tested, including 3,4-dehydroproline and azetidine-3-carboxylic acid [1]. The hydrochloride salt form (CAS 69539-48-6) provides the aqueous solubility necessary for peptide synthesis and purification workflows.

Inhibiting Collagen-Producing Tumor Cells

Investigators studying collagen-dependent tumor progression can utilize the established IC₅₀ value of 7.6 µg/mL for L-azetidine-2-carboxylic acid against type IV collagen-producing 450.1 murine mammary cancer cells as a benchmark for in vitro cytotoxicity screening [1]. This quantitative parameter enables direct comparison with other collagen synthesis inhibitors and proline analogues. Researchers should note that in vitro activity does not translate to in vivo efficacy at doses up to 200 mg/kg BID, with hepatotoxicity observed at the highest dose [1].

Biosynthetic β-Sheet Structure Control

Biomaterials researchers seeking to engineer β-sheet structures into recombinant polypeptides should consider biosynthetic incorporation of azetidine-2-carboxylic acid. Quantitative replacement efficiency of 25-40% Pro→Aze has been demonstrated in E. coli expression systems, with this partial substitution producing a conformational transformation from disordered solids to β-sheet structure [1]. The hydrochloride salt's enhanced aqueous solubility facilitates preparation of Aze-supplemented expression media .

Plant Allelopathy & ProRS Inhibition Studies

Plant biologists investigating allelopathic mechanisms or prolyl-tRNA synthetase substrate specificity should utilize the established quantitative inhibition datum of 25% ProRS-Org inhibition at 0.2 mM Aze in Arabidopsis thaliana [1]. This concentration-response relationship provides a validated benchmark for dose-response studies. Aze's greater potency than p-fluorophenylalanine in seedling growth inhibition assays further supports its selection for comparative allelopathy research .

Application
Selection Property
Validation Focus
μ-Opioid receptor ligand engineering
Constrained amino acid substitution (Aze)
Binding affinity ranking among proline analogues
Collagen-dependent tumor cell model studies
Proline analogue cytotoxicity screening
In vitro IC₅₀ benchmark; in vivo disconnect review
Biosynthetic β-sheet engineering
Partial Pro→Aze replacement efficiency
Conformational transformation verification (β-sheet vs. disordered)
Plant allelopathy and ProRS inhibition
ProRS substrate specificity
Inhibition dose-response verification in plant systems

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